molecular formula C21H24BrNO2 B2806925 3-(2-bromophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1796960-10-5

3-(2-bromophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No. B2806925
CAS RN: 1796960-10-5
M. Wt: 402.332
InChI Key: ZMIZLNGSBFPOCC-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTP belongs to the class of compounds known as protease inhibitors, which are molecules that can inhibit the activity of protease enzymes. Proteases are enzymes that play a critical role in various physiological processes, including digestion, blood clotting, and immune response. Inhibition of protease activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.

Scientific Research Applications

Synthesis and Structural Characterization

One study detailed an electrochemically induced multicomponent transformation resulting in a compound with potential biomedical applications, specifically in the regulation of inflammatory diseases. This compound's structure was confirmed through various spectroscopic methods, including mass, nuclear magnetic resonance, and infrared spectroscopy, alongside X-ray analysis (Ryzhkova, Ryzhkov, & Elinson, 2020).

Potential Biomedical Applications

  • Inflammatory Disease Regulation: The synthesized compound's structure and potential efficacy in regulating inflammatory diseases were highlighted, with docking studies indicating its promising nature for different biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
  • Antimicrobial and Antifungal Activities: Several derivatives related to the core structure have been synthesized and evaluated for antimicrobial and antifungal activities, showing promising results against gram-positive bacteria and various fungal strains. This demonstrates the compound's versatility and potential as a basis for developing new antimicrobial agents (Georgiadis, Couladouros, & Delitheos, 1992).

Synthesis Methods

  • Multi-Component Reactions: Efficient synthesis methods involving multi-component reactions in aqueous media have been developed for related compounds, highlighting accessible starting materials, good yields, and environmentally friendly procedures (Dou, Wang, Zhong, & Shi, 2013).
  • Orally Active Antagonists: A practical method for synthesizing an orally active CCR5 antagonist demonstrates the compound's relevance in pharmaceutical development, showcasing a cost-effective synthesis approach without the need for chromatographic purification (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

properties

IUPAC Name

3-(2-bromophenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIZLNGSBFPOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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